rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Description
rac-(3R,7aS)-7a-Methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a bicyclic heterocyclic compound combining pyrrolidine and thiazole rings. Its molecular formula is C₇H₉NO₃S (molecular weight: 203.22 g/mol), featuring a ketone group at position 5, a carboxylic acid at position 3, and a methyl substituent at position 7a . The racemic designation ("rac-") indicates a 1:1 mixture of (3R,7aS) and (3S,7aR) enantiomers. This compound’s structural complexity arises from the fused bicyclic system, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
(3R,7aS)-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-8-3-2-6(10)9(8)5(4-13-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)/t5-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAMAFDAANOMGN-XNCJUZBTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C(CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)N1[C@@H](CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid involves several steps. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(3r,7as)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with various molecular targets. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The 4-methylphenyl analog’s lipophilicity may limit bioavailability but enhance membrane permeability, making it suitable for targeting hydrophobic binding pockets .
- Functional Group Positioning: Isomers like CID 3736382 demonstrate that even minor positional changes (carboxylic acid at 7a vs. 3) can significantly alter intermolecular interactions .
Biological Activity
Rac-(3R,7aS)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a synthetic compound notable for its unique bicyclic structure. This compound has garnered interest in pharmacological research due to its potential biological activities, which are still under investigation. This article synthesizes available data regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiazole ring and a pyrrolidine unit, contributing to its biochemical properties. The carboxylic acid functional group is significant for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.25 g/mol |
| Structural Features | Bicyclic structure with thiazole and pyrrolidine units |
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
Case Study 1: Antimicrobial Efficacy
A study evaluating thiazole derivatives demonstrated that compounds similar to this compound showed significant activity against M. tuberculosis with MIC values as low as 0.06 µg/ml for some derivatives . This suggests that structural modifications could enhance the efficacy of rac-(3R,7aS)-7a-methyl derivatives.
Case Study 2: Enzyme Inhibition
Research on thiazole derivatives indicated that modifications at specific positions could lead to enhanced inhibition of xanthine oxidase. For example, di-substituted compounds exhibited better potency than mono-substituted ones . This finding highlights the importance of SAR in optimizing the biological activity of rac-(3R,7aS)-7a-methyl derivatives.
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how molecular modifications affect biological activity. Key observations include:
- Substitution Patterns : Compounds with para-substitutions on the aromatic rings tend to exhibit higher inhibitory potential against target enzymes.
- Bicyclic Structure Influence : The unique bicyclic structure of rac-(3R,7aS)-7a-methyl may confer specific interactions with biological targets that are not present in simpler analogues.
Q & A
Q. How can researchers establish structure-activity relationships (SAR) for biological targets without commercial bioassay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
